molecular formula C19H14ClF2N3O2S B6512443 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide CAS No. 895783-23-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide

Cat. No.: B6512443
CAS No.: 895783-23-0
M. Wt: 421.8 g/mol
InChI Key: WFUCSFXMPRSILA-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C19H14ClF2N3O2S and its molecular weight is 421.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0463319 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiazole ring allows it to bind effectively to the active sites of these enzymes, potentially inhibiting or modulating their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing cellular responses and metabolic processes .

Cellular Effects

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide exhibits various effects on different cell types. In cancer cells, it has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In normal cells, it can modulate cellular metabolism by influencing the activity of metabolic enzymes and transporters .

Molecular Mechanism

The molecular mechanism of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide involves its binding interactions with biomolecules. The thiazole ring facilitates binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound can inhibit cytochrome P450 enzymes, reducing the metabolism of certain drugs and potentially leading to drug-drug interactions. Additionally, it can activate or inhibit kinases, affecting phosphorylation events and downstream signaling pathways. Changes in gene expression are also observed, likely due to its interaction with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies indicate that the compound’s effects on cellular function can persist for several days, with gradual recovery observed after discontinuation .

Dosage Effects in Animal Models

The effects of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cell signaling pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are evident, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADPH and FAD is crucial for its metabolic processing and subsequent biological effects .

Transport and Distribution

Within cells and tissues, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, influencing its cellular uptake and efflux. Binding proteins in the plasma and intracellular compartments also play a role in its distribution and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,5-difluorophenyl)ethanediamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum, influencing its biochemical interactions and effects. The compound’s localization is essential for its role in modulating cellular processes and metabolic pathways .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c20-12-3-1-11(2-4-12)19-24-14(10-28-19)7-8-23-17(26)18(27)25-16-9-13(21)5-6-15(16)22/h1-6,9-10H,7-8H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUCSFXMPRSILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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